N-(2-methoxyethyl)-4-methylcyclohexan-1-amine
Description
N-(2-Methoxyethyl)-4-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a methyl group at the 4-position and a 2-methoxyethyl group attached to the nitrogen.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9-3-5-10(6-4-9)11-7-8-12-2/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUYHWNAFVNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-methylcyclohexan-1-amine typically involves the reaction of 4-methylcyclohexanone with 2-methoxyethylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(2-methoxyethyl)-4-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-4-methylcyclohexan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The methoxyethyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares N-(2-methoxyethyl)-4-methylcyclohexan-1-amine with structurally related amines, emphasizing molecular weight, substituents, and physical states:
Key Observations :
- Hydrophobicity: The 4-methylcyclohexane group enhances hydrophobicity compared to N-(2-methoxyethyl)methylamine (C₄H₁₁NO), which lacks the cyclohexane ring .
- Aryl vs. Alkyl Substituents: The aryl-containing analog (N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine) has a higher molecular weight (291.43 vs.
- Solid vs. Liquid States : Cyclohexane-containing amines (e.g., trans-4-cyclohexyl-N,N-dimethyltetrahydronaphthalen-2-amine) often exhibit higher melting points due to rigid structures .
Biological Activity
N-(2-methoxyethyl)-4-methylcyclohexan-1-amine is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound consists of a cyclohexane ring substituted with a methyl group and an amine group attached to a methoxyethyl moiety. This configuration allows for significant interactions with biological molecules, primarily through hydrogen bonding and ionic interactions facilitated by the amine group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, enhancing its solubility and reactivity in biological systems.
- Membrane Permeability : The methoxyethyl substituent may improve membrane permeability, facilitating cellular uptake and influencing biological responses.
- Enzyme Interactions : Preliminary studies suggest that this compound may affect enzyme activities, potentially modulating metabolic pathways.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological effects. Some notable findings include:
- Potential Antidepressant Activity : Compounds with similar structures have been studied for their antidepressant effects, suggesting that this compound may also possess such properties.
- Interaction with Neurotransmitter Systems : There is evidence that this compound could interact with neurotransmitter receptors, which may lead to significant behavioral effects in vivo.
Case Studies
-
Enzyme Interaction Studies :
A study exploring the interaction of this compound with various enzymes indicated that it can modulate enzyme activity, potentially affecting metabolic pathways involved in neurotransmitter synthesis. This suggests a role in neurological functions and possible therapeutic applications in neuropharmacology. -
Cellular Uptake Experiments :
Experiments assessing the cellular uptake of this compound demonstrated enhanced permeability across cell membranes, likely due to the methoxyethyl group. Such characteristics are crucial for drug design as they influence bioavailability and efficacy.
Research Findings Summary Table
| Study Focus | Findings | Reference |
|---|---|---|
| Enzyme Interaction | Modulation of enzyme activities affecting metabolism | |
| Membrane Permeability | Enhanced cellular uptake due to methoxyethyl group | |
| Potential Antidepressant Effects | Similar compounds show antidepressant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
